Trans-(2-fluorocyclopentyl)methanol

Description

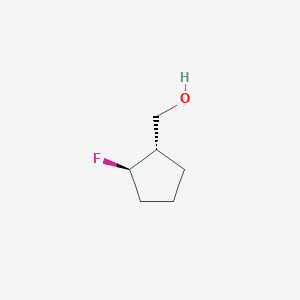

Trans-(2-fluorocyclopentyl)methanol (CAS: 1903997-16-9) is a fluorinated cyclopentane derivative with the molecular formula C₆H₁₁FO and a molecular weight of 134.15 g/mol. The compound features a five-membered cyclopentane ring with a fluorine atom at the 2-position and a hydroxymethyl (-CH₂OH) group in the trans configuration.

Properties

IUPAC Name |

[(1S,2R)-2-fluorocyclopentyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4H2/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXILJJQPTHFCDI-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-(2-fluorocyclopentyl)methanol can be synthesized through several synthetic routes. One common method involves the fluorination of cyclopentylmethanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. Catalysts and specific reaction conditions are employed to achieve high purity and yield. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Trans-(2-fluorocyclopentyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Formation of 2-fluorocyclopentanone.

Reduction: Formation of 2-fluorocyclopentane.

Substitution: Formation of various substituted cyclopentylmethanol derivatives.

Scientific Research Applications

Trans-(2-fluorocyclopentyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-(2-fluorocyclopentyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s binding affinity and specificity, leading to unique biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares trans-(2-fluorocyclopentyl)methanol with key analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Ring Size | Functional Group | Synthesis Yield (%) |

|---|---|---|---|---|---|---|

| This compound | C₆H₁₁FO | 134.15 | Fluorine | 5-membered | Alcohol | Not reported |

| cis-(2-phenylcyclopropyl)methanol | C₁₀H₁₂O | 148.20 | Phenyl | 3-membered | Alcohol | Not reported |

| trans-2-(4-methylphenyl)cyclopropyl)methanol | C₁₁H₁₄O | 162.23 | 4-methylphenyl | 3-membered | Alcohol | 92.0 |

| trans-(2-aminocyclopentyl)methanol hydrochloride | C₆H₁₄ClNO | 151.64 | Amino | 5-membered | Alcohol (salt) | Not reported |

Key Observations:

Ring Size and Strain: Cyclopropane derivatives (e.g., cis-(2-phenylcyclopropyl)methanol) exhibit higher ring strain due to the 60° bond angles, which can enhance reactivity compared to the more stable cyclopentane ring in this compound . The five-membered cyclopentane ring in the fluorinated compound likely improves thermal stability and reduces strain-driven reactivity.

Substituent Effects: Fluorine vs. In contrast, hydrophobic phenyl or methylphenyl groups (e.g., in trans-2-(4-methylphenyl)cyclopropyl)methanol) would favor lipid solubility . Amino Group: The amino substituent in trans-(2-aminocyclopentyl)methanol hydrochloride introduces basicity, forming a hydrochloride salt with improved aqueous solubility compared to the neutral fluorinated analog .

Synthetic Yields: trans-2-(4-methylphenyl)cyclopropyl)methanol is synthesized with yields up to 92%, suggesting efficient cyclopropanation or ring-opening methodologies . However, fluorination steps for this compound may require specialized reagents (e.g., Selectfluor®), which could complicate synthesis and reduce yields.

Physicochemical Properties

- Polarity and Solubility: The fluorine atom in this compound increases dipole moments, likely making it more soluble in polar solvents (e.g., water, ethanol) than phenyl-substituted analogs. For example, cis-(2-phenylcyclopropyl)methanol’s logP value is expected to be higher due to the aromatic ring .

- Acidity: The electron-withdrawing fluorine atom may lower the pKa of the alcohol group compared to non-fluorinated analogs, enhancing its acidity and reactivity in nucleophilic substitutions .

Biological Activity

Trans-(2-fluorocyclopentyl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl ring with a fluorine substituent and a hydroxymethyl group. This configuration may influence its interactions with biological targets, enhancing its pharmacological profile.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, the compound has been evaluated for its cytotoxicity against the MCF7 breast adenocarcinoma cell line, showing promising results.

| Cell Line | IC50 (µmol/L) | Activity |

|---|---|---|

| MCF7 | 4.5 | Potent cytotoxicity |

| HepG2 | 15-35 | Moderate activity |

| A2780 | >55 | No significant effect |

The above table summarizes findings from in vitro assays where this compound demonstrated varying degrees of cytotoxicity across different cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways involved in tumor proliferation and survival. Studies suggest that it could inhibit key enzymes such as thioredoxin glutathione reductase and DNA polymerases, which are crucial for cancer cell growth and replication .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound have been predicted using computational models. These predictions indicate favorable drug-like properties, suggesting that the compound may be suitable for further development as a therapeutic agent.

- Absorption: Moderate

- Distribution: High potential for tissue accumulation

- Metabolism: Likely undergoes phase I metabolic reactions

- Excretion: Predominantly renal

- Toxicity: Low predicted toxicity in healthy cell lines

Case Studies

- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of this compound against several cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against MCF7 cells with an IC50 value of 4.5 µmol/L, while showing moderate activity against HepG2 cells .

- In Silico Predictions : Computational studies have suggested that this compound may interact with over 2000 human proteins based on structural similarity to known active compounds, indicating its potential as a lead compound for further drug discovery efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.